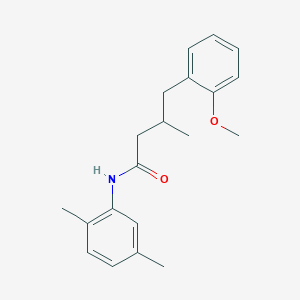![molecular formula C25H26N2O5 B5217645 N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide](/img/structure/B5217645.png)
N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO), which is primarily expressed in the mitochondria of glial cells. It has been extensively studied for its potential as a diagnostic tool for neuroinflammation and neurodegenerative diseases, as well as a therapeutic target for various conditions. In
科学的研究の応用
N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide has been widely used in scientific research for its ability to selectively bind to TSPO, which is upregulated in activated microglia and astrocytes in response to neuroinflammation and neurodegeneration. This makes it a valuable tool for detecting and monitoring these processes in vivo using positron emission tomography (PET) imaging. This compound has also been investigated for its potential as a therapeutic agent for various conditions, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.
作用機序
The exact mechanism of action of N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide is not fully understood, but it is believed to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. It may also have neuroprotective effects by reducing oxidative stress and promoting neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various in vitro and in vivo models. These include reducing neuroinflammation, promoting neurogenesis, improving cognitive function, and reducing neuronal damage and death. It has also been shown to have anti-tumor effects in some cancer models.
実験室実験の利点と制限
One of the main advantages of N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide is its selectivity for TSPO, which allows for specific targeting of activated microglia and astrocytes in vivo. It is also relatively easy to synthesize and has good stability and solubility properties. However, there are some limitations to its use in lab experiments, including the need for specialized imaging equipment (PET) and the potential for off-target effects at high doses.
将来の方向性
There are several future directions for research on N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide. One area of focus is the development of novel TSPO ligands with improved selectivity and efficacy. Another area is the investigation of the potential therapeutic applications of this compound for various neurological and psychiatric disorders. Additionally, there is ongoing research on the role of TSPO in various physiological and pathological processes, which may lead to new insights into the mechanisms of action of this compound and other TSPO ligands.
合成法
The synthesis of N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide involves several steps, starting with the reaction of 2,5-dimethoxy-4-bromobenzoyl chloride with 4-phenoxybutanoyl chloride to form the intermediate 2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]benzoyl chloride. This intermediate is then reacted with 4-aminobenzamide to yield the final product, this compound. The synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
特性
IUPAC Name |
N-[2,5-dimethoxy-4-(4-phenoxybutanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-30-22-17-21(27-25(29)18-10-5-3-6-11-18)23(31-2)16-20(22)26-24(28)14-9-15-32-19-12-7-4-8-13-19/h3-8,10-13,16-17H,9,14-15H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHVZWGHYAXFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCCOC2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)
![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217582.png)
![3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5217585.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5217586.png)
![4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide](/img/structure/B5217589.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5217590.png)
![3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5217593.png)
![4-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzoate](/img/structure/B5217597.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5217604.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B5217620.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5217626.png)

![1-cyclopropyl-5-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5217651.png)
